6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic ketone derivative characterized by a partially hydrogenated naphthalene core substituted with bromine (position 6) and methoxy (position 7) groups. Such derivatives are intermediates in medicinal chemistry, particularly for anti-inflammatory and neuroprotective agents .
Properties
IUPAC Name |
6-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDXYXYEJYKZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)C2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenones.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves several key steps that allow for high yields and purity, essential for pharmaceutical applications. It serves as an important intermediate in the production of Alectinib, a drug used to treat non-small cell lung cancer (NSCLC).
Cancer Therapeutics
The primary application of this compound lies in its role as an intermediate in synthesizing Alectinib, a highly selective anaplastic lymphoma kinase (ALK) inhibitor. This compound has been shown to effectively block resistant mutations associated with NSCLC, thereby reducing tumor growth .
Anticancer Activity
Research indicates that compounds with similar structural features may exhibit anticancer properties. The unique substitution pattern of this compound allows for tailored biological activity, making it a candidate for further studies into its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in drug development:
- Alectinib Synthesis : The compound is crucial in the synthetic pathway leading to Alectinib, which has shown significant efficacy against ALK-positive NSCLC patients.
- Biological Activity Studies : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action for 6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 6-bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one with key analogs, highlighting substituent positions, molecular data, and applications:
Key Differences and Trends
Substituent Position and Bioactivity: Bromine at position 6 (vs. Methoxy groups enhance solubility, while methyl or halogen substitutions (e.g., fluoro) increase lipophilicity and metabolic stability .
Synthetic Routes :
- Bromination with NBS is a common method, but reaction times vary (e.g., 24 hours for 8-bromo-7-methoxy derivatives vs. optimized protocols for others).
- Claisen-Schmidt condensations generate α,β-unsaturated ketones, critical for bioactivity in anti-inflammatory derivatives .
Structural Insights: Crystallographic studies (e.g., fluorinated analogs) reveal non-planar geometries due to steric effects, with dihedral angles (~57.9°–69.5°) influencing binding to biological targets .
Anti-Neuroinflammatory Potential
- Derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant anti-neuroinflammatory activity by inhibiting NF-κB, a key regulator of neuroinflammation. Compound 6m (specific substituents undisclosed) showed the highest potency with low cytotoxicity .
- The methoxy group in position 7 may enhance hydrogen-bonding interactions with target proteins, while bromine contributes to electron-withdrawing effects that stabilize ligand-receptor binding .
Biological Activity
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the naphthalenone class, characterized by a naphthalene ring system with various substituents. This compound has garnered interest in medicinal and biochemical research due to its potential biological activities, including anti-cancer properties and its role as a biochemical probe.
- IUPAC Name : 6-bromo-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
- CAS Number : 362027-09-6
- Molecular Formula : C11H11BrO2
- Molecular Weight : 255.11 g/mol
- Physical Form : White to yellow solid with a purity of 95% .
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of bromine and methoxy groups can significantly influence its binding affinity and specificity, potentially modulating the activity of various cellular pathways .
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. A study evaluated the cytotoxic effects of related compounds on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results suggested that certain derivatives could inhibit cell proliferation effectively at micromolar concentrations .
| Compound | Cell Line | Concentration (µM) | Cytotoxic Effect |
|---|---|---|---|
| This compound | HeLa | 1, 5, 25 | Not significant |
| Similar Compound A | A549 | 5, 25 | Significant inhibition observed |
| Similar Compound B | HeLa | 1, 5 | Moderate inhibition |
Enzyme Inhibition
Another area of research focuses on the compound's potential as a VHL (von Hippel-Lindau) inhibitor. VHL is crucial for regulating hypoxia-inducible factor (HIF), which plays a significant role in cellular adaptation to low oxygen levels. Compounds designed around the naphthalenone structure have shown promising results in inhibiting VHL activity, with dissociation constants below 40 nM for some derivatives .
Study on VHL Inhibition
In a recent study investigating the structural diversity of ligands targeting VHL, several derivatives of naphthalenones were synthesized and tested for their inhibitory effects on HIF stabilization. The study highlighted that modifications at the phenylene core significantly impacted binding affinity and biological activity .
Synthesis and Biological Evaluation
A synthesis route for producing this compound involved bromination of methoxy-substituted naphthalenones under controlled conditions. Subsequent biological evaluations demonstrated its potential use as a biochemical probe in various assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
